In-Depth Technical Guide to the Function of the ASPDH Gene in Human Cells
In-Depth Technical Guide to the Function of the ASPDH Gene in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aspartate Dehydrogenase Domain Containing (ASPDH) gene, located on chromosome 19, encodes a protein with predicted L-aspartate dehydrogenase and NADP binding activities. While its precise functions in human cells are still under investigation, emerging evidence points to a dual role for ASPDH. It is implicated in the biosynthesis of NAD and, more recently, has been identified as a novel binding protein for nicotinic acid adenine dinucleotide phosphate (NAADP), a potent intracellular second messenger that mobilizes calcium. This guide provides a comprehensive overview of the current understanding of ASPDH function, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and therapeutic development.
Core Functions of ASPDH
ASPDH is a protein with two key predicted and experimentally supported functions:
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L-aspartate Dehydrogenase Activity: ASPDH is predicted to function as an L-aspartate dehydrogenase, an enzyme that catalyzes the reversible oxidative deamination of L-aspartate to iminoaspartate, utilizing NAD(P)+ as a cofactor.[1] This enzymatic activity suggests a role for ASPDH in amino acid metabolism and the biosynthesis of NAD.[1][2] The reaction is as follows:
L-aspartate + NAD(P)+ ⇌ Iminoaspartate + NAD(P)H + H+
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NAADP Binding Protein: Recent biochemical studies have identified ASPDH as a novel binding protein for NAADP.[3] NAADP is a powerful second messenger that triggers the release of calcium (Ca2+) from intracellular acidic stores, such as lysosomes.[1][3] This interaction suggests a role for ASPDH in cellular calcium signaling.
Quantitative Data
Ligand Binding Affinity
Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity of mouse ASPDH for NAADP and its structural analog NADP. The dissociation constants (Kd) are summarized in the table below.
| Ligand | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |
| NAADP | 455.4 ± 230.6 nM | 0.78 ± 0.049 | [3] |
| NADP | 958.2 ± 202.9 nM | 0.77 ± 0.096 | [3] |
Gene Expression in Cancer Cell Lines
Analysis of RNA-sequencing data from The Cancer Genome Atlas (TCGA) reveals varying expression levels of ASPDH across different cancer types. The median Fragments Per Kilobase of exon per Million reads (FPKM) for several cancer cell lines are presented below.
| Cancer Type | Median FPKM |
| Liver Hepatocellular Carcinoma | ~15 |
| Kidney Renal Clear Cell Carcinoma | ~10 |
| Glioblastoma Multiforme | ~5 |
| Breast Invasive Carcinoma | ~4 |
| Lung Adenocarcinoma | ~3 |
Data is estimated from publicly available TCGA data through the Human Protein Atlas.[4]
Signaling Pathways
Predicted Role in NAD Biosynthesis
Based on its predicted enzymatic activity, ASPDH is thought to participate in the de novo synthesis of NAD. This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for numerous metabolic reactions and signaling processes.
Involvement in NAADP-Mediated Calcium Signaling
The identification of ASPDH as a NAADP-binding protein places it within the NAADP-mediated calcium signaling pathway. In this pathway, NAADP triggers the release of Ca2+ from acidic organelles like lysosomes, which can then be amplified by further release from the endoplasmic reticulum. The precise molecular mechanism by which ASPDH binding to NAADP leads to channel opening is still under investigation.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for ASPDH-Ligand Binding
This protocol is adapted from the methodology used to determine the binding affinity of ASPDH for NAADP and NADP.[3]
Objective: To quantify the thermodynamic parameters of binding between recombinant ASPDH and a ligand (e.g., NAADP).
Materials:
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Purified recombinant human ASPDH protein
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Ligand (NAADP or NADP) solution of known concentration
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ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
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MicroCal ITC200 instrument or equivalent
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Origin 7.0 or similar data analysis software
Procedure:
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Sample Preparation:
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Dialyze the purified ASPDH protein extensively against the ITC buffer.
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Dissolve the ligand in the final dialysis buffer to ensure buffer matching.
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Accurately determine the concentrations of both the protein and ligand solutions using a suitable method (e.g., UV-Vis spectrophotometry).
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ITC Experiment Setup:
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Load the ASPDH protein solution (typically 20-50 µM) into the sample cell of the ITC instrument.
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Load the ligand solution (typically 200-500 µM) into the injection syringe.
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Set the experimental parameters: temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections.
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Data Acquisition:
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Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air bubbles and account for initial dilution effects.
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Proceed with a series of injections (e.g., 19 injections of 2 µL) of the ligand into the protein solution.
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Record the heat changes associated with each injection.
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Data Analysis:
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Integrate the raw ITC data to obtain the heat change per injection.
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Fit the integrated data to a suitable binding model (e.g., one-site binding model) using software like Origin 7.0.
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From the fit, determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
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CRISPR/Cas9-Mediated Knockout of ASPDH in Human Cell Lines
This protocol provides a general framework for generating ASPDH knockout cell lines using CRISPR/Cas9 technology. Optimization will be required for specific cell lines.
Objective: To create a stable cell line lacking functional ASPDH protein.
Materials:
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Human cell line of interest (e.g., HEK293T)
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Lentiviral or plasmid-based CRISPR/Cas9 system with a selectable marker (e.g., puromycin resistance)
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Validated single-guide RNAs (sgRNAs) targeting a critical exon of the ASPDH gene
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Transfection reagent (for plasmid-based systems) or lentiviral particles
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Puromycin or other selection agent
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Antibodies for western blot validation
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Primers for genomic DNA sequencing
Procedure:
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sgRNA Design and Cloning:
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Design two or more sgRNAs targeting an early, conserved exon of the ASPDH gene to maximize the likelihood of a frameshift mutation.
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Clone the sgRNAs into the chosen CRISPR/Cas9 vector according to the manufacturer's instructions.
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Transfection or Transduction:
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For plasmid-based systems, transfect the cell line with the CRISPR/Cas9-sgRNA construct using a suitable transfection reagent.
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For lentiviral systems, transduce the cells with the lentiviral particles at an appropriate multiplicity of infection (MOI).
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Selection of Edited Cells:
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After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected/transduced cells.
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Single-Cell Cloning:
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Once a stable population of edited cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
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Validation of Knockout Clones:
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Expand the single-cell clones.
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Genomic DNA analysis: Extract genomic DNA from each clone, PCR amplify the targeted region of the ASPDH gene, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
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Western blot analysis: Lyse the validated clones and perform a western blot using an ASPDH-specific antibody to confirm the absence of the ASPDH protein.
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